3-Pentenenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Properties and Safety:

3-Pentenenitrile, also known as pent-3-enenitrile, is a colorless to amber liquid with the chemical formula C5H7N. It has a boiling point of 144-147 °C and a flash point of 104 °F. While generally stable, 3-pentenenitrile can be toxic upon inhalation, ingestion, or skin absorption. Prolonged exposure may lead to delayed cyanide poisoning. It is crucial to handle this compound with appropriate safety measures, including wearing gloves, eye protection, and working in a well-ventilated area [, ].

Use in Neuroscience Research:

One specific application of 3-pentenenitrile in scientific research is in the field of neuroscience. Researchers have used it to study the sensory and motor conduction velocities (SCV and MCV) and amplitudes of the motor and sensory action potentials (AMAP and ASAP) of the tail nerve in rats []. By measuring these parameters, scientists can gain insights into the health and function of the nervous system.

3-Pentenenitrile is an organic compound characterized by the molecular formula C₅H₇N. It features a vinyl group and a nitrile functional group, making it a member of the alkenes and nitriles. This compound appears as a clear to amber liquid with a boiling point of approximately 296°F (146°C) and a flash point of about 104°F (40°C) . Its density is lower than that of water, which allows it to float when mixed with aqueous solutions . The compound is generally stable but can undergo polymerization in the presence of certain metals and metal compounds .

Currently, there is no documented information on a specific mechanism of action for 3-pentenenitrile in biological systems.

The chemistry of 3-pentenenitrile includes various reactions due to its functional groups. Notably, it can undergo:

- Pyrolysis: The thermal decomposition at high temperatures produces a variety of products through both molecular and radical pathways. Key reactions include the loss of hydrogen atoms leading to the formation of trans-Z-2,4-pentadienenitrile .

- Hydrolysis: In aqueous acid or base, 3-pentenenitrile can be hydrolyzed to yield carboxylic acids .

- Isomerization: The compound can isomerize due to the presence of both vinyl and nitrile groups, leading to different structural forms .

While specific biological activities of 3-pentenenitrile are not extensively documented, nitriles in general can exhibit toxicity. Prolonged exposure may lead to delayed cyanide poisoning due to the potential release of hydrogen cyanide during metabolic processes or combustion . Thus, safety measures are essential when handling this compound.

3-Pentenenitrile can be synthesized through several methods:

- Hydrocyanation of Butadiene: A highly selective process where butadiene reacts with hydrogen cyanide in the presence of catalysts to produce 3-pentenenitrile along with other isomers .

- Isomerization Reactions: The conversion of 2-methyl-3-butenenitrile into 3-pentenenitrile under biphasic conditions has been reported with high selectivity .

- Flash Pyrolysis: This method involves heating the compound rapidly to induce decomposition, which can also yield 3-pentenenitrile among other products .

3-Pentenenitrile has several applications in organic synthesis and industrial processes:

- Intermediate in Organic Synthesis: It serves as a building block for various organic compounds, particularly in the production of pharmaceuticals and agrochemicals.

- Precursor for Polymers: Due to its reactivity, it can be used in creating polymers through radical polymerization processes.

- Chemical Research: Its unique properties make it a subject of study in gas-phase reactivity and atmospheric chemistry .

Several compounds share structural similarities with 3-pentenenitrile, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Methyl-3-butenenitrile | C₅H₉N | Similar structure but differs in alkyl substitution |

| 4-Pentenenitrile | C₅H₉N | Has the double bond at a different position |

| Acrylonitrile | C₃H₃N | A smaller nitrile compound with significant industrial use |

Uniqueness of 3-Pentenenitrile: Its unique positioning of functional groups (vinyl and nitrile) allows for diverse chemical reactivity, particularly in pyrolysis and hydrocyanation reactions, distinguishing it from its analogs .

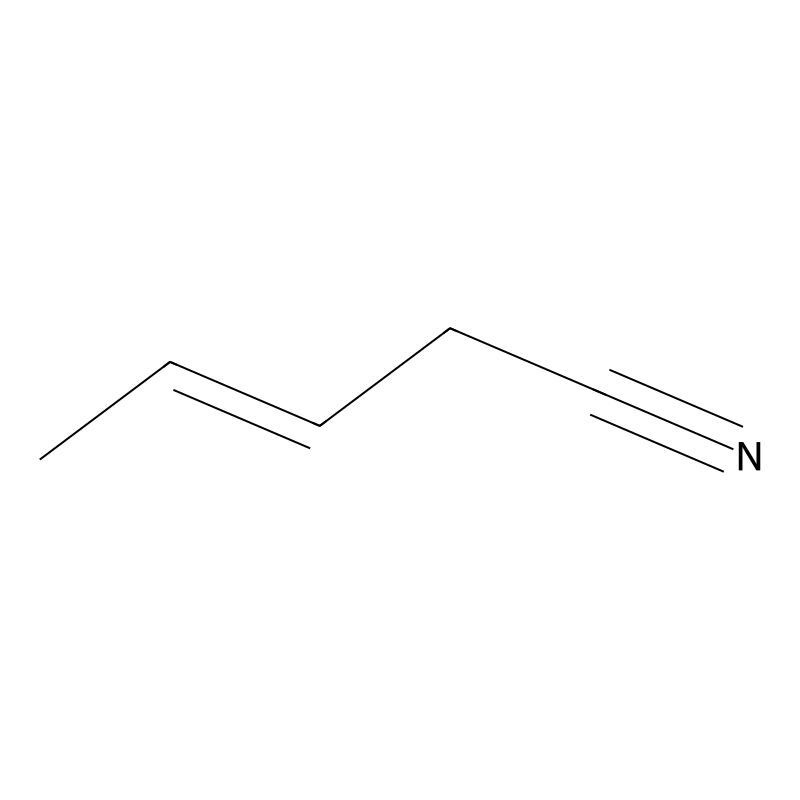

3-Pentenenitrile is an organic compound with the molecular formula C₅H₇N and a molecular weight of 81.1158 atomic mass units [2]. The compound exists as an unsaturated, unconjugated mononitrile with the structural formula CH₃CH=CHCH₂CN [37]. The molecule contains a total of 13 atoms distributed as five carbon atoms, seven hydrogen atoms, and one nitrogen atom [13].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-pent-3-enenitrile, indicating the trans configuration of the double bond [1]. The molecule features two distinct functional groups: an alkene moiety (carbon-carbon double bond) and a nitrile group (carbon-nitrogen triple bond) [37]. The canonical Simplified Molecular Input Line Entry System (SMILES) notation for the (3Z)-isomer is C/C=C\CC#N, demonstrating the geometric arrangement around the double bond [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇N | [2] |

| Molecular Weight | 81.1158 g/mol | [2] |

| IUPAC Name | (E)-pent-3-enenitrile | [1] |

| InChI Key | UVKXJAUUKPDDNW-UHFFFAOYSA-N | [2] |

| Number of Atoms | 13 | [13] |

The compound exhibits geometric isomerism due to the presence of the carbon-carbon double bond, with both E (trans) and Z (cis) configurations possible [3] [9]. The (3E)-isomer is the predominant form found commercially, typically comprising 96% of commercial preparations [37]. The monoisotopic mass of 3-pentenenitrile is 81.057849 atomic mass units [4] [9].

Thermodynamic Properties

Boiling and Flash Points

The boiling point of 3-pentenenitrile varies depending on the source and measurement conditions. Multiple experimental determinations have reported values ranging from 112°C to 147°C at standard atmospheric pressure (760 mmHg) [27] [31]. The most frequently cited boiling point range is 144-147°C [31] [37]. The National Institute of Standards and Technology (NIST) reports a boiling point of 418.70 K (145.55°C) [8].

The flash point of 3-pentenenitrile has been determined to be 40°C using closed cup methodology [10] [28] [31] [37]. Alternative measurements have reported flash points of 28.5°C and 104°F (40°C), demonstrating consistency across different experimental conditions [27] . These relatively low flash point values classify 3-pentenenitrile as a flammable liquid [19].

| Temperature Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 144-147 | °C | [31] [37] |

| Boiling Point (NIST) | 418.70 | K | [8] |

| Flash Point (Closed Cup) | 40 | °C | [37] |

| Flash Point (Alternative) | 28.5 | °C | [27] |

Vapor Pressure Relationships

The vapor pressure of 3-pentenenitrile exhibits temperature-dependent behavior following established thermodynamic relationships [7]. At 33°C, the vapor pressure is reported as 10 mmHg, while at 100°C it increases to 160 mmHg [37]. Additional measurements indicate vapor pressures of 1 mmHg at 106°F, 5 mmHg at 122°F, and 40 mmHg at 158°F [28].

Detailed vapor pressure correlations have been established using the Antoine equation format: ln(Pvp) = A + B/(T + C), where coefficients are A = 1.46705 × 10¹, B = -3.62892 × 10³, and C = -5.74930 × 10¹ [7]. This correlation is valid over a temperature range from 309.80 K to 445.24 K [7]. The vapor pressure at 50°C has been measured as 24.9 mmHg [31].

| Temperature | Vapor Pressure | Units | Reference |

|---|---|---|---|

| 33°C | 10 | mmHg | [37] |

| 50°C | 24.9 | mmHg | [31] |

| 100°C | 160 | mmHg | [37] |

| 106°F | 1 | mmHg | [28] |

| 122°F | 5 | mmHg | [28] |

| 158°F | 40 | mmHg | [28] |

Specific Gravity and Density Metrics

The density of 3-pentenenitrile at 20°C is consistently reported as 0.827 g/cm³ across multiple sources [10] [27] [28] [31]. This density value indicates that 3-pentenenitrile is less dense than water, which has implications for its behavior in aqueous systems [19]. The specific gravity at 20°C relative to water is 0.827 [37].

Additional density measurements include a value of 0.837 g/cm³ reported by Santa Cruz Biotechnology [26]. The relative vapor density compared to air is 2.8, indicating that 3-pentenenitrile vapor is significantly heavier than air [26]. The exact mass of the compound is 81.05780 atomic mass units [27] [31].

| Density Property | Value | Units | Reference |

|---|---|---|---|

| Density at 20°C | 0.827 | g/cm³ | [27] [31] |

| Specific Gravity (20°C) | 0.83 | - | [37] |

| Alternative Density | 0.837 | g/cm³ | [26] |

| Relative Vapor Density | 2.8 | (air = 1) | [26] |

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-pentenenitrile through both proton (¹H) and carbon-13 (¹³C) measurements [11]. The compound exhibits characteristic chemical shifts corresponding to its alkene and nitrile functional groups [11]. Rotational spectroscopy studies in the 8-18 GHz range have identified multiple conformers of trans-3-pentenenitrile under jet-cooled conditions [17].

Broadband microwave spectroscopy has revealed the presence of two distinct conformers for 3-pentenenitrile, with evidence of methyl internal rotation splitting observed for both conformational forms [17]. The barrier heights for conformational interconversion have been determined experimentally using strong-field coherence breaking techniques [17]. The rotational transitions have been assigned for both conformers, providing detailed information about the molecular geometry and conformational preferences [17].

The ¹³C nuclear magnetic resonance spectrum shows characteristic peaks consistent with the five carbon environments present in the molecule [11]. The nitrile carbon typically appears in the downfield region due to the electron-withdrawing nature of the nitrogen atom [11]. The alkene carbons display chemical shifts characteristic of sp²-hybridized carbon atoms [11].

Infrared Absorption Patterns

Infrared spectroscopy of 3-pentenenitrile reveals characteristic absorption bands corresponding to its functional groups [12]. The nitrile group exhibits a strong, sharp absorption band typically observed around 2100-2200 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretching vibration [18]. The alkene carbon-carbon double bond produces absorption bands in the 1600-1700 cm⁻¹ region [12].

Detailed vibrational analysis of trans-3-pentenenitrile has been conducted using both Raman and infrared spectroscopy over the range of 3200-20 cm⁻¹ for Raman and 3200-30 cm⁻¹ for infrared measurements [14]. The spectra of fluid phases are consistent with two stable conformers in equilibrium at ambient temperature [14]. Mid-infrared spectra of the compound dissolved in liquid xenon as a function of temperature have revealed conformational stability information [14].

The carbon-hydrogen stretching vibrations appear in the 2800-3100 cm⁻¹ region, with alkene C-H stretches typically occurring at higher frequencies than alkyl C-H stretches [12]. The fingerprint region below 1500 cm⁻¹ contains multiple characteristic absorption bands that provide detailed structural information [12].

Mass Spectrometry Fragmentation

Mass spectrometry of 3-pentenenitrile produces a molecular ion peak at m/z 81, corresponding to the molecular weight of the compound [11]. The fragmentation pattern shows several characteristic peaks resulting from the breakdown of the molecule under electron impact conditions [11]. Key fragment ions include peaks at m/z 41, 39, 53, 52, 51, and 28 [11].

The base peak in the mass spectrum appears at m/z 41, which corresponds to the loss of acetonitrile (CH₂CN) from the molecular ion [11]. This fragmentation is consistent with the cleavage of the carbon-carbon bond adjacent to the nitrile group [11]. The peak at m/z 39 represents further loss of hydrogen atoms from the m/z 41 fragment [11].

Additional significant fragments include m/z 53 (loss of C₂H₄), m/z 52 (loss of C₂H₅), and m/z 28 (corresponding to the CH₂=CH⁺ or CO⁺ ion) [11]. The fragmentation pattern provides valuable structural information and can be used for compound identification and purity assessment [11].

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 81 | Variable | Molecular ion [M]⁺ |

| 53 | 27.1 | [M-C₂H₄]⁺ |

| 52 | 13.1 | [M-C₂H₅]⁺ |

| 51 | 9.3 | [M-C₂H₆]⁺ |

| 41 | 85.5 | Base peak |

| 39 | 45.7 | [C₃H₃]⁺ |

| 28 | 23.2 | [C₂H₄]⁺ or [CO]⁺ |

Conformational Analysis and Stereochemistry

3-Pentenenitrile exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond [23]. The compound exists in two primary geometric forms: the E (trans) configuration and the Z (cis) configuration [3] [9]. The E-isomer, designated as (3E)-3-pentenenitrile, is the thermodynamically more stable form and predominates in commercial preparations [37].

Conformational analysis studies have identified two stable conformers of trans-3-pentenenitrile through rotational spectroscopy measurements [17]. These conformers differ in the rotation around single bonds, particularly the dihedral angle involving the nitrile group relative to the alkene portion of the molecule [17]. The enthalpy difference between conformers has been determined to be 205 ± 7 cm⁻¹ (2.45 ± 0.08 kJ/mol), with the syn conformer being the more stable form [14].

The dipole moment of (E)-3-pentenenitrile is 3.61 Debye, indicating significant molecular polarity [36] [40]. This substantial dipole moment results from the combined effects of the nitrile group and the geometric arrangement of the molecule [36]. The molecular geometry around each carbon atom varies: the nitrile carbon exhibits linear geometry, the alkene carbons show trigonal planar geometry, and the methyl carbon displays tetrahedral geometry [33].

Potential energy surface calculations have been performed to understand the conformational preferences and isomerization barriers between different forms of 3-pentenenitrile [17]. These computational studies complement experimental rotational spectroscopy data and provide insight into the relative stability of different conformational arrangements [17].

| Stereochemical Property | Value | Units | Reference |

|---|---|---|---|

| Dipole Moment (E-isomer) | 3.61 | Debye | [36] |

| Conformer Energy Difference | 2.45 ± 0.08 | kJ/mol | [14] |

| Number of Stable Conformers | 2 | - | [17] |

Reactivity Profile and Functional Group Behavior

3-Pentenenitrile exhibits chemical reactivity characteristic of compounds containing both alkene and nitrile functional groups [19]. The nitrile group can undergo hydrolysis reactions to form corresponding carboxylic acids or amides under appropriate conditions [22]. The compound serves as an important intermediate in the production of adiponitrile through hydrocyanation reactions in the presence of nickel catalysts [38].

The alkene functionality makes 3-pentenenitrile susceptible to various addition reactions typical of unsaturated compounds [21]. These include hydrohalogenation, hydration, and oxidation reactions [21]. The compound can undergo polymerization in the presence of metals and certain metal compounds [19]. It demonstrates incompatibility with strong oxidizing acids, which can lead to violent reactions [19].

Gas-phase pyrolysis studies of trans-3-pentenenitrile have revealed that the compound undergoes both direct dissociation and isomerization-mediated pathways [24]. The separated functional groups (vinyl and nitrile) allow for isomerization as an initial step in competition with unimolecular dissociation [24]. Primary pyrolysis products have been identified through vacuum ultraviolet photoionization mass spectrometry [24].

The compound exhibits reactivity toward hydroxyl radicals and chlorine atoms under atmospheric conditions [20]. Kinetic studies have been conducted to determine rate coefficients for these atmospheric degradation pathways [20]. The reactivity profile indicates that 3-pentenenitrile can participate in various atmospheric chemical processes [20].

Industrial applications utilize the compound in the synthesis of amide, acid, ester, and amine derivatives [37]. It also functions as a polar solvent for ionic reactions, extractions, and extractive distillations [37]. The dual functionality of the molecule makes it valuable for creating more complex nitrogen-containing organic compounds [37].

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrocyanation | Forms adiponitrile with Ni catalyst | [38] |

| Polymerization | Occurs with metal catalysts | [19] |

| Isomerization | From cis-2-pentenenitrile using metal oxides | [38] |

| Atmospheric Degradation | Reaction with OH radicals and Cl atoms | [20] |

| Pyrolysis | Competition between dissociation and isomerization | [24] |

The hydrocyanation of 1,3-butadiene represents the primary industrial route for 3-pentenenitrile synthesis, forming the cornerstone of the DuPont adiponitrile process [1] [2]. This transformation involves the catalytic addition of hydrogen cyanide to butadiene, producing a mixture of pentenenitriles with 3-pentenenitrile as the desired linear product [3] [4].

Reaction Mechanisms and Pathways

The hydrocyanation mechanism proceeds through a well-established catalytic cycle involving nickel(0) complexes [1]. The process initiates with oxidative addition of hydrogen cyanide to the zero-valent nickel catalyst, forming a hydrido cyanide intermediate [2]. Subsequently, 1,3-butadiene coordinates to the metal center, followed by migratory insertion to generate π-allyl nickel cyanide complexes [1].

These π-allyl intermediates are key to product selectivity, as they can undergo carbon-carbon bond formation at two distinct positions [5]. Coupling of the cyanide group with the terminal carbon (C1) yields the desired linear 3-pentenenitrile, while coupling at the internal position (C3) produces the branched 2-methyl-3-butenenitrile co-product [1]. The regioselectivity typically favors 3-pentenenitrile in a 2:1 to 3:1 ratio under standard conditions [4].

The rate-determining step involves reductive elimination of the nitrile product from the alkyl-nickel-cyanide intermediate [1]. This step regenerates the active nickel(0) catalyst through coordination of additional ligands, completing the catalytic cycle [2].

Catalyst Systems and Their Influence

Nickel-based catalyst systems utilizing phosphorus-containing ligands dominate industrial hydrocyanation processes [3]. The evolution from monodentate phosphite ligands to sophisticated bidentate systems has significantly enhanced both activity and selectivity [6].

Modern catalyst formulations employ zero-valent nickel complexed with bidentate phosphite ligands, achieving superior performance compared to earlier monodentate systems [6]. These advanced catalysts demonstrate enhanced resistance to degradation reactions caused by hydrogen cyanide while maintaining effectiveness at lower concentrations [6]. Triptycene-based diphosphine ligands represent the current state-of-the-art, achieving unprecedented selectivities exceeding 97% for 3-pentenenitrile formation [4] [7].

The ligand architecture profoundly influences catalytic behavior through both electronic and steric effects [1]. π-acceptor phosphite ligands stabilize the nickel(0) oxidation state while facilitating the rate-limiting reductive elimination step [8]. Steric factors, quantified by the Tolman cone angle, determine ligand substitution dynamics and intermediate stability [1].

Catalyst deactivation occurs primarily through formation of dicyanonickel(II) species, which are unreactive toward alkenes [2]. This deactivation proceeds via two pathways: direct reaction of the hydrido cyanide complex with excess hydrogen cyanide, or displacement from alkyl-nickel-cyanide intermediates [2].

Process Parameters and Optimization

Industrial hydrocyanation operates under carefully controlled conditions to maximize yield and selectivity [6]. Typical reaction temperatures range from 100-120°C with pressures maintained around 6.8-9.0 bar to ensure liquid-phase operation [9] [10]. Under optimized conditions, hydrogen cyanide conversions exceed 95% while maintaining 2-methyl-3-butenenitrile concentrations below 15 weight percent of the total reaction mixture [6].

Laboratory-scale optimizations have achieved even more impressive results through refined catalyst systems and operational procedures [11]. Advanced protocols utilizing triptycene diphosphine ligands achieve 3-pentenenitrile selectivities approaching 97% with reduced catalyst loadings as low as 0.42 mol% [11]. These improvements result from careful catalyst preformation procedures and optimized reaction conditions at ambient temperatures [11].

The reaction system configuration significantly impacts performance, with continuous stirred-tank reactors (CSTR) providing optimal mixing and heat transfer [6]. Feed materials require high purity, with butadiene specifications exceeding 99% and freshly prepared anhydrous hydrogen cyanide to minimize catalyst poisoning [6].

Isomerization Reactions

Isomerization processes play a crucial role in maximizing 3-pentenenitrile yields by converting undesired branched and positional isomers into the target linear product [1]. These transformations are essential for achieving economic viability in industrial adiponitrile production [12].

2-Methyl-3-butenenitrile Conversion Processes

The isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile represents a critical step in the adiponitrile process, converting the unwanted branched co-product into valuable linear material [1]. This transformation occurs through a complex mechanism involving carbon-carbon bond activation and skeletal rearrangement [13].

The reaction proceeds via formation of η³-allyl nickel complexes through reversible carbon-cyanide bond cleavage [1]. DFT calculations reveal that the process can follow either carbon-cyanide activation pathways to form linear 3-pentenenitrile or carbon-hydrogen activation routes leading to branched 2-methyl-2-butenenitrile [13]. The selectivity depends critically on catalyst structure and reaction conditions [13].

Kinetic studies using operando FTIR spectroscopy demonstrate zero-order kinetics in substrate concentration [14]. The isomerization exhibits conversion rates of 81-96% with selectivities ranging from 89-99% depending on the catalyst system employed [12]. Optimal performance requires temperatures of 80-120°C with reaction times of 1-3 hours [12].

The thermodynamic equilibrium strongly favors 3-pentenenitrile formation, with equilibrium constants approaching 94:6 at 150°C . This thermodynamic preference minimizes undesired reverse reactions and drives the isomerization to completion .

2-Pentenenitrile Isomerization Pathways

The isomerization of 2-pentenenitrile isomers to 3-pentenenitrile involves positional migration of the carbon-carbon double bond [16]. Both cis-2-pentenenitrile and trans-2-pentenenitrile can serve as substrates for this transformation, though they exhibit different reactivity patterns [17].

Cis-2-pentenenitrile isomerization proceeds effectively using aluminum oxide catalysts with low alkali metal content [16]. The process achieves conversions of 85-95% with selectivities of 90-95% at temperatures ranging from 125-200°C [16]. The reaction can be performed in either liquid phase or vapor phase configurations [16].

The mechanism involves coordination of the substrate to Lewis acidic sites on the catalyst surface, followed by double bond migration through successive deprotonation-reprotonation steps [16]. Minimizing oligomerization side reactions requires careful control of catalyst composition, particularly alkali metal and alkaline earth metal content below 5000 ppm [16].

Alternative catalytic systems utilizing tertiary amines as homogeneous catalysts provide another route for 2-pentenenitrile isomerization [17]. These systems operate at milder temperatures (50-150°C) but typically achieve lower conversions (70-90%) and selectivities (80-92%) compared to heterogeneous aluminum oxide catalysts [17].

Catalytic Systems for Selective Isomerization

The development of selective isomerization catalysts focuses on maximizing 3-pentenenitrile formation while minimizing side product formation [12]. Nickel-based systems utilizing phosphite ligands in combination with Lewis acid co-catalysts represent the most effective approach for 2-methyl-3-butenenitrile isomerization [12].

Lewis acid additives serve multiple functions in these catalytic systems [18]. Triphenylboron, zinc chloride, and aluminum chloride act as cyanide scavengers, promoting formation of cationic nickel hydride species that facilitate double bond migration [18]. These co-catalysts also destabilize bulky branched intermediates relative to less sterically crowded linear alternatives [19].

The addition of butadiene as a reaction modifier significantly enhances isomerization selectivity [12]. Small quantities (0.05-3% by weight) of butadiene improve selectivity for linear pentenenitrile formation while extending catalyst lifetime and increasing reaction rates [12]. This effect results from stabilization of the active catalyst species and suppression of deactivation pathways [12].

For heterogeneous isomerization systems, aluminum oxide catalysts with optimized metal content provide excellent performance [16]. These catalysts require alkali metal, alkaline earth metal, and iron content below 5000 ppm to minimize pentenenitrile oligomer formation [16]. The optimized catalysts demonstrate extended lifetimes and improved selectivity compared to conventional formulations [16].

Other Synthetic Routes and Emerging Technologies

Beyond traditional hydrocyanation approaches, several alternative synthetic methodologies have emerged for 3-pentenenitrile production [20]. These routes offer potential advantages in terms of safety, selectivity, or environmental impact compared to conventional hydrogen cyanide-based processes.

Transfer hydrocyanation represents a significant advancement in laboratory-scale synthesis, eliminating the need for gaseous hydrogen cyanide through use of donor reagents [19]. Malononitrile-based systems undergo carbon-cyanide bond activation by nickel catalysts without requiring Lewis acid co-catalysts [19]. This approach achieves excellent functional group tolerance and proceeds under mild conditions with low catalyst loadings [19].

The biocatalytic production of 3-pentenenitrile and related linear dinitriles offers an environmentally benign alternative to conventional synthetic routes [21]. Aldoxime dehydratases catalyze the conversion of readily available dialdoximes to corresponding dinitriles under ambient conditions [21]. This approach eliminates hydrogen cyanide requirements while achieving high selectivity and conversion rates up to 99% at substrate loadings of 50 g/L [21].

Electrochemical methods provide another emerging technology for nitrile synthesis [22]. The electrochemical hydrodimerization of acrylonitrile can be coupled with subsequent transformations to access pentenenitrile structures [22]. These processes utilize renewable electricity sources and water-based electrolytes, offering sustainability advantages over thermal processes [22].

Industrial-Scale Production Considerations

The commercial production of 3-pentenenitrile requires integration of multiple process units to achieve economic viability and product quality specifications [23]. Modern industrial facilities employ sophisticated process integration strategies to minimize capital investment and operating costs [23].

Process Engineering Parameters

Industrial 3-pentenenitrile production utilizes an integrated approach combining concurrent hydrocyanation and isomerization operations in a single reaction zone [23]. This configuration eliminates dedicated isomerization reactors and reduces distillation requirements compared to sequential processing schemes [23].

The integrated process maintains 2-methyl-3-butenenitrile concentrations below 15 weight percent through continuous isomerization, facilitating overall process simplification [23]. Operating conditions require precise control, with primary hydrocyanation conducted at 100-120°C and 6.8-9.0 bar, followed by isomerization at 80-120°C and reduced pressures of 1.0-3.0 bar [23].

Residence time optimization balances conversion requirements with catalyst stability considerations [23]. Primary hydrocyanation typically requires 2-4 hours, while isomerization operations complete within 1-3 hours under optimized conditions [23]. The secondary hydrocyanation for adiponitrile formation operates at milder conditions (60-100°C, 3.0-6.0 bar) with extended residence times of 3-6 hours [23].

Heat integration strategies minimize energy consumption through strategic heat exchanger networks [23]. The exothermic nature of hydrocyanation reactions provides thermal energy for downstream separations, while reaction heat removal maintains optimal temperatures for catalyst stability [23].

Purification and Separation Techniques

The purification of 3-pentenenitrile from complex reaction mixtures requires sophisticated separation technology to meet product specifications [23]. Multi-stage distillation systems provide the primary separation method, with each column optimized for specific component separations [23].

The primary distillation removes unreacted 1,3-butadiene as an overhead product for recycle, while recovering a mixed pentenenitrile stream containing 3-pentenenitrile, 2-methyl-3-butenenitrile, and (Z)-2-methyl-2-butenenitrile [23]. The bottom stream retains the catalyst system for continuous operation [23].

Secondary distillation further separates the pentenenitrile mixture, producing a high-purity 3-pentenenitrile stream suitable for adiponitrile synthesis [23]. The overhead contains residual butadiene for recycle, while side streams recover 2-methyl-3-butenenitrile for return to the isomerization reactor [23].

Partial condensers incorporated into the distillation system enhance separation efficiency by providing additional vapor-liquid contacting stages [23]. These units separate combination streams into vapor phases containing light components and liquid phases enriched in desired products [23].

Temperature control during distillation operations prevents thermal degradation of heat-sensitive nitrile compounds [9]. Maximum bottom temperatures below 140°C with residence times not exceeding 10 hours maintain product quality while ensuring complete separation [9].

Quality Control Methodologies

Industrial 3-pentenenitrile production requires comprehensive quality control systems to ensure consistent product specifications and process performance [24]. These methodologies encompass in-process monitoring, final product testing, and statistical process control techniques [24].

In-process quality control monitors key performance indicators at each production stage [24]. Primary hydrocyanation requires butadiene conversion exceeding 95% with controlled 2-methyl-3-butenenitrile formation [24]. Isomerization sections target 2-methyl-3-butenenitrile conversion above 85% while maintaining high selectivity to 3-pentenenitrile [24].

Final product specifications demand 3-pentenenitrile purity exceeding 99.5% with minimal impurity levels [24]. Analytical methods include gas chromatography for isomer quantification, moisture determination, and trace metal analysis to ensure catalyst compatibility in downstream applications [24].

Statistical process control methods monitor process stability through control charts tracking conversion, selectivity, and product quality parameters [24]. These techniques enable early detection of process deviations and implementation of corrective actions before product quality impacts occur [24].

Equipment control procedures ensure catalyst system integrity through regular performance monitoring [24]. Catalyst activity measurements, ligand stability assessments, and metal leaching studies maintain optimal catalytic performance throughout extended operating campaigns [24].

Material inspection protocols verify feedstock quality before introduction to the process [24]. Butadiene purity testing, hydrogen cyanide water content determination, and trace contaminant analysis prevent catalyst poisoning and process upsets [24].

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

16529-66-1

Wikipedia

General Manufacturing Information

3-Pentenenitrile: ACTIVE